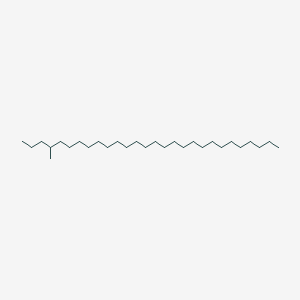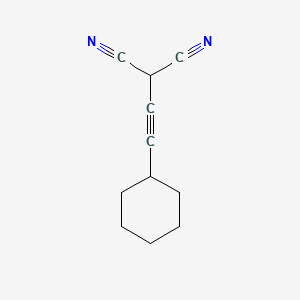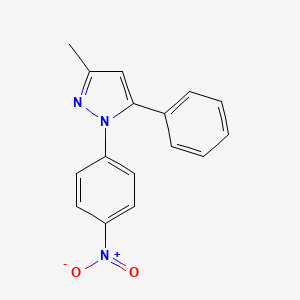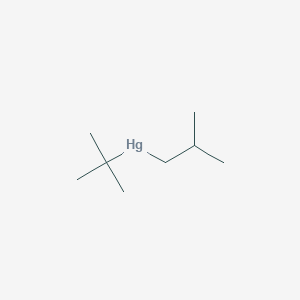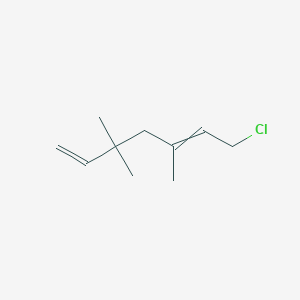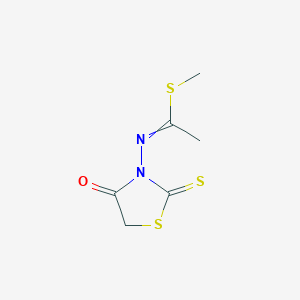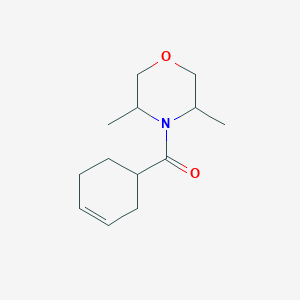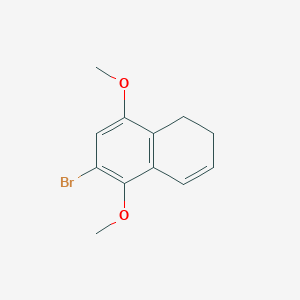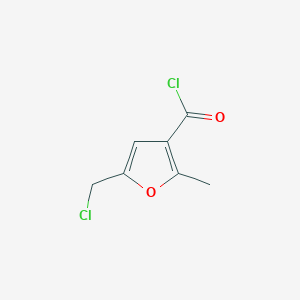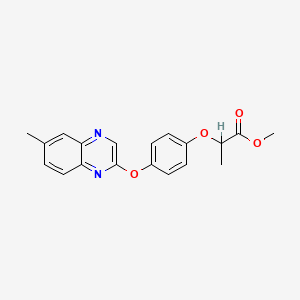
Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoxaline ring, which is a bicyclic structure containing nitrogen atoms, and a phenoxy group, which is an aromatic ring bonded to an oxygen atom. The methyl ester group adds to its reactivity and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester typically involves multiple steps. One common method starts with the preparation of the quinoxaline derivative, which is then reacted with a phenoxy compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon or copper iodide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted phenoxy compounds.
科学研究应用
Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester exerts its effects involves interactions with specific molecular targets. The quinoxaline ring can interact with enzymes or receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity to these targets, leading to various biological effects. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- Propanoic acid, 2-(4-(quinoxalin-2-yloxy)phenoxy)-, methyl ester
- Propanoic acid, 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)-, methyl ester
- Propanoic acid, 2-(4-((6-methyl-2-pyridinyl)oxy)phenoxy)-, methyl ester
Uniqueness
Propanoic acid, 2-(4-((6-methyl-2-quinoxalinyl)oxy)phenoxy)-, methyl ester stands out due to the presence of the 6-methylquinoxaline moiety, which imparts unique chemical and biological properties
属性
CAS 编号 |
78977-03-4 |
|---|---|
分子式 |
C19H18N2O4 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
methyl 2-[4-(6-methylquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C19H18N2O4/c1-12-4-9-16-17(10-12)20-11-18(21-16)25-15-7-5-14(6-8-15)24-13(2)19(22)23-3/h4-11,13H,1-3H3 |
InChI 键 |
ONXFNBHRHNKPNV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC=C(N=C2C=C1)OC3=CC=C(C=C3)OC(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
